molecular formula C10H8FNO B11915746 1-(7-fluoro-1H-indol-5-yl)ethanone CAS No. 1221684-43-0

1-(7-fluoro-1H-indol-5-yl)ethanone

Cat. No.: B11915746
CAS No.: 1221684-43-0
M. Wt: 177.17 g/mol
InChI Key: RGHWJYVPTAEIPT-UHFFFAOYSA-N
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Description

1-(7-fluoro-1H-indol-5-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-fluoro-1H-indol-5-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 7-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(7-fluoro-1H-indol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-(7-fluoro-1H-indol-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-1H-indol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(5-fluoro-1H-indol-3-yl)ethanone
  • 1-(7-chloro-1H-indol-5-yl)ethanone
  • 1-(7-bromo-1H-indol-5-yl)ethanone

Uniqueness: 1-(7-fluoro-1H-indol-5-yl)ethanone is unique due to the presence of the fluorine atom at the 7th position, which enhances its chemical stability and biological activity compared to other halogenated indole derivatives. This unique feature makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1221684-43-0

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(7-fluoro-1H-indol-5-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)8-4-7-2-3-12-10(7)9(11)5-8/h2-5,12H,1H3

InChI Key

RGHWJYVPTAEIPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1)C=CN2)F

Origin of Product

United States

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